7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Description
This heterocyclic compound features a pyrazolo[4,3-b]pyridine core substituted with chlorine at position 7, iodine at position 3, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the 1-position. The THP group enhances stability and solubility in organic solvents, while the halogen substituents (Cl and I) offer synthetic versatility for further modifications via cross-coupling reactions . Its molecular formula is C₁₁H₁₁ClIN₃O, with a molecular weight of approximately 381.6 g/mol.
Properties
IUPAC Name |
7-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-7-4-5-14-9-10(7)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPXLCXIDUSMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3C(=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[4,3-b]pyridine Formation
The synthesis begins with constructing the pyrazolo[4,3-b]pyridine core, which is typically achieved through cyclization reactions involving appropriately functionalized pyridine and hydrazine derivatives.
- Cyclization Step : The core heterocycle is formed by reacting 2-chloro-3-cyanopyridine with hydrazine, resulting in the formation of the pyrazolo[4,3-b]pyridine ring system. This step may involve heating and controlled reaction conditions to ensure ring closure and high yield.
Protection and Introduction of the Tetrahydro-2H-pyran-2-yl Group
The tetrahydro-2H-pyran-2-yl moiety is introduced to protect the nitrogen at position 1 and modulate the compound’s solubility and bioavailability.
Protection via N-alkylation : The nitrogen atom at position 1 is protected by nucleophilic substitution with tetrahydro-2H-pyran-2-yl halides or by acid-catalyzed addition of 3,4-dihydro-2H-pyran to the pyrazolo-pyridine nitrogen.
Acid-Catalyzed Reaction : For example, treatment of the iodinated pyrazolo-pyridine intermediate with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid under reflux conditions (around 65 °C) for 24 hours leads to the formation of the tetrahydropyranyl-protected derivative.
Purification and Characterization
Purification : The crude product is purified by flash column chromatography using solvent gradients such as ethyl acetate/n-hexane or methanol/dichloromethane to isolate the pure compound.
Characterization : The final compound is characterized by techniques including LC-MS, ^1H NMR, and melting point analysis to confirm the structure and purity.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization to form pyrazolo[4,3-b]pyridine core | 2-Chloro-3-cyanopyridine + hydrazine, heating | Formation of core heterocycle |
| 2 | Iodination at C3 | Diazotization + iodine source | Selective introduction of iodine at position 3 |
| 3 | Chlorination at C7 | N-chlorosuccinimide (NCS) on N-oxide intermediate | Introduction of chlorine at position 7 |
| 4 | Protection with tetrahydro-2H-pyran-2-yl group | 3,4-Dihydro-2H-pyran + p-toluenesulfonic acid, reflux | N1-protection via tetrahydropyranyl group |
| 5 | Purification | Flash chromatography (EtOAc/n-hexane gradient) | Isolation of pure compound |
Research Findings and Optimization
Sequential Halogenation : Literature indicates that iodination is best performed prior to chlorination to avoid over-halogenation or substitution at undesired positions.
Protection Efficiency : The tetrahydro-2H-pyran protection improves compound stability and solubility, which is beneficial for subsequent synthetic transformations and biological testing.
Reaction Yields : Reported yields for the iodination and chlorination steps vary but generally range between 70-90%, with the protection step yielding around 80-90% of the desired product after purification.
Alternative Methods : Some protocols explore palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura) for late-stage functionalization of pyrazolo-pyridine derivatives, though these are more applicable for arylation rather than halogenation.
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and iodo substituents, as well as the pyrazolo[4,3-b]pyridine core, play crucial roles in binding to these targets and modulating their activity. The tetrahydro-2H-pyran-2-yl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen Variants
5-Chloro-3-iodo-1-(THP)-1H-pyrazolo[4,3-b]pyridine
- Key Difference : Chlorine at position 5 instead of 5.
7-Bromo-3-iodo-1-(THP)-1H-pyrazolo[4,3-c]pyridine
- Key Differences :
- Bromine replaces chlorine at position 6.
- Pyridine ring fusion is [4,3-c] instead of [4,3-b].
- Impact: Bromine’s larger atomic size and lower electronegativity compared to chlorine may affect electronic properties and reaction kinetics.
Ring Fusion and Substituent Position Variants
4-Chloro-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine
- Key Differences :
- Chlorine at position 3.
- Pyridine ring fusion is [3,4-c].
- Impact :
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Functional Group and Reactivity Comparison
| Compound Name | Substituents | Ring Fusion | Molecular Weight (g/mol) | Key Reactivity Features |
|---|---|---|---|---|
| Target Compound | 7-Cl, 3-I, THP | [4,3-b] | ~381.6 | High iodine reactivity for Suzuki coupling |
| 5-Chloro-3-iodo-1-(THP)-1H-pyrazolo[4,3-b] | 5-Cl, 3-I, THP | [4,3-b] | ~381.6 | Altered electronic effects due to Cl position |
| 7-Bromo-3-iodo-1-(THP)-1H-pyrazolo[4,3-c] | 7-Br, 3-I, THP | [4,3-c] | 408.03 | Bromine’s lower reactivity vs. chlorine |
| 4-Chloro-3-iodo-1H-pyrazolo[4,3-c] | 4-Cl, 3-I | [4,3-c] | ~296.5 | Unprotected NH increases polarity |
Biological Activity
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This compound features a unique structure characterized by the presence of halogens and a tetrahydro-2H-pyran moiety, which may enhance its solubility and bioavailability compared to similar compounds. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H11ClIN3O, with a molar mass of approximately 363.58 g/mol. The structure includes:
- A pyrazolo-pyridine core , which is significant for its biological activities.
- A chlorine atom at the 7-position and an iodine atom at the 3-position.
- A tetrahydro-2H-pyran substituent , which contributes to its chemical interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C11H11ClIN3O |
| Molar Mass | 363.58 g/mol |
| Key Functional Groups | Pyrazole, Pyridine, Tetrahydropyran |
| Halogen Substituents | Chlorine (Cl) at C7, Iodine (I) at C3 |
Preliminary studies indicate that this compound exhibits significant anti-cancer properties. The compound may inhibit specific molecular pathways involved in tumor growth by interacting with various biological targets such as proteins and nucleic acids. Notably, it has been linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation.
Case Studies
- Inhibition of HDACs : Research has shown that this compound can be incorporated into HDAC inhibitor scaffolds through nucleophilic aromatic substitution reactions. The development of novel HDAC inhibitors based on this compound aims to improve selectivity and efficacy in cancer therapy .
- Binding Affinity Studies : Interaction studies indicate that the compound binds to proteins involved in cell signaling pathways regulating autophagy and apoptosis. Such interactions could significantly influence cellular processes related to cancer cell survival .
- Comparative Analysis with Similar Compounds : The biological activity of this compound was compared with structurally similar compounds. This analysis highlighted differences in reactivity and potential therapeutic applications .
Table 2: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine | Chlorine at C6, methyl at C3 | Anti-inflammatory properties |
| 5-Iodo-1-(tetrahydro-2H-pyran)-1H-pyrazolo[4,3-b]pyridine | Iodine at C5 | Inhibitory effects on kinase activity |
| 7-Bromo-1-(tetrahydro-2H-pyran)-1H-pyrazolo[4,3-b]pyridine | Bromine instead of chlorine | Anticancer activity |
Q & A
Q. What are the recommended synthetic routes for 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine?
The synthesis of pyrazolo-pyridine derivatives typically involves multi-step reactions. For halogenated analogs like this compound:
- Step 1 : Use a THP (tetrahydropyran) protecting group to stabilize the pyrazole nitrogen during functionalization. This is critical for regioselective iodination at the 3-position .
- Step 2 : Introduce the chloro substituent via nucleophilic aromatic substitution (SNAr) or direct chlorination using reagents like POCl₃, as seen in analogous pyrazolo[4,3-d]pyrimidine syntheses .
- Step 3 : Iodination can be achieved using N-iodosuccinimide (NIS) under controlled conditions to avoid over-halogenation. Polar solvents like DMF or acetonitrile enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or THF is recommended .
Q. How should this compound be characterized to confirm its structure and purity?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., THP group at N1, chloro/iodo positions). Compare chemical shifts with structurally related pyrazolo-pyridines .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₀ClIN₃O) with <2 ppm error .
- HPLC : Assess purity (>95% for biological assays). Use a C18 column with acetonitrile/water mobile phase .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing or reactions .
- Waste Management : Halogenated byproducts require segregated disposal. Neutralize acidic waste (e.g., from chlorination steps) before disposal .
- Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the iodo substituent at the 3-position?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid THF, which may reduce iodination efficiency .
- Catalysis : Add catalytic CuI (0.1–1 mol%) to enhance electrophilic substitution rates .
- Temperature Control : Maintain 0–5°C during iodination to minimize side reactions (e.g., diiodination). Monitor progress via TLC .
Q. What strategies resolve contradictions in spectroscopic data for pyrazolo-pyridine derivatives?
- Case Study : If ¹³C NMR shows unexpected peaks, consider:
- Tautomerism : Pyrazolo-pyridines may exhibit ring-chain tautomerism. Use variable-temperature NMR to identify dominant forms .
- Residual Solvents : DMSO-d₆ or DMF-d₇ can obscure signals. Re-dissolve in CDCl₃ for clarity .
- X-ray Crystallography : Resolve ambiguities in substitution patterns by growing single crystals (e.g., from ethanol/water mixtures) .
Q. How do the chloro and iodo substituents influence reactivity in cross-coupling reactions?
- Iodo Group : Acts as a superior leaving group in Suzuki-Miyaura couplings. For example, replace iodine with boronate esters using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .
- Chloro Group : Less reactive but stable under basic conditions. Use Buchwald-Hartwig amination with XPhos-Pd-G2 catalyst for C–N bond formation .
- Competitive Reactivity : Prioritize iodine for selective coupling; protect the chloro group if needed .
Q. How can impurities from the THP-protecting group be minimized during deprotection?
- Acid Selection : Use diluted HCl (1M in dioxane) instead of strong acids (e.g., H₂SO₄) to avoid pyrazole ring degradation .
- Workup : After deprotection, neutralize with NaHCO₃ and extract with DCM to remove THP-related byproducts .
- Monitoring : Track deprotection via IR spectroscopy (loss of C–O–C stretch at ~1120 cm⁻¹) .
Methodological Troubleshooting
Q. How to address low solubility in aqueous buffers during biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
